molecular formula C21H28FNO B565981 XLR11 Degradant CAS No. 1616469-09-0

XLR11 Degradant

Cat. No. B565981
M. Wt: 329.459
InChI Key: BEZVSTOQIZTNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XLR11 Degradant is a compound with the chemical formula C21H28FNO . It is a common impurity observed during GC-MS analysis of samples containing XLR11 . The opened ring of the degradant is presumed to be produced during heating of XLR11 .


Synthesis Analysis

The metabolism of XLR11, a novel synthetic cannabinoid, was studied using a HepaRG cell culture . The HepaRG cells were incubated with the drug for 48 hours and the metabolites were extracted from the culture medium by liquid-liquid extraction . N - (5-Hydroxypentyl) metabolite and N -pentanoic acid metabolite were identified in the culture medium of XLR11, and several other metabolites, presumably formed by oxidation of the first two metabolites and XLR11, were detected .


Molecular Structure Analysis

The molecular structure of XLR11 Degradant is C21H28FNO . The opened ring of the degradant is presumed to be produced during heating of XLR11 . This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of XLR11 .


Chemical Reactions Analysis

A metabolic experiment with the thermal degradation product of XLR11, XLR11 degradant, using HepaRG cells revealed that the urinary metabolites were almost identical to the XLR11 degradant metabolites . These findings suggest that most of the XLR11 was degraded by heating when the user smoked the herbal product containing XLR11 .


Physical And Chemical Properties Analysis

XLR11 Degradant is a solid, often in powder form . Its melting point range is generally around room temperature . It is soluble in organic solvents such as ethanol and acetone . The molecular weight of XLR11 Degradant is 329.5 g/mol .

Scientific Research Applications

  • Metabolism in Human Cells and Detection in Urine : A study by Kanamori et al. (2015) investigated the metabolism of XLR-11 in HepaRG human hepatoma cells. They found that several metabolites formed by the oxidation of XLR-11 were detected, and these metabolites were almost identical to the XLR-11 degradant metabolites found in the urine of XLR-11 users. This suggests that most of the XLR-11 was degraded when users smoked the herbal product containing XLR-11 (Kanamori, Kanda, Yamamuro, Kuwayama, Tsujikawa, Iwata, & Inoue, 2015).

  • Quantitative Measurement in Oral Fluid : Research by Amaratunga et al. (2014) developed a bioanalytical method for testing oral fluid samples for XLR11. This method was validated according to FDA guidelines, demonstrating its potential for high-throughput toxicological screening applications (Amaratunga, Thomas, Lorenz Lemberg, & Lemberg, 2014).

  • Detection of Urinary Metabolites : Another study by Jang et al. (2015) focused on the metabolic profile of XLR-11 in human urine using advanced mass spectrometry. They identified 19 metabolites generated through various biochemical reactions, providing insights into specific markers for XLR-11 intake (Jang, Kim, Park, Kim, Han, Baeck, Yang, & Yoo, 2015).

  • Hyperreflexia Induced by XLR-11 Smoke : Hataoka et al. (2019) investigated the hyperreflexic effect induced by XLR-11 smoke, focusing on the pyrolytic degradant of XLR-11. They found that this effect is mediated by the CB1 receptor and possibly by GABAergic function (Hataoka, Kaizaki-Mitsumoto, Takebayashi-Ohsawa, Hattori, Funada, & Numazawa, 2019).

properties

IUPAC Name

1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZVSTOQIZTNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043145
Record name 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

XLR11 Degradant

CAS RN

1616469-09-0
Record name 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
BF Thomas, JL Wiley - cdn2.sapphirebioscience.com
Synthetic cannabinoids were originally designed and synthesized as molecular probes to characterize structure-activity relationships and to elucidate the biological basis and …
Number of citations: 3 cdn2.sapphirebioscience.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.